molecular formula C10H16N2O2S B8762821 Ethyl 2-(diethylamino)-1,3-thiazole-4-carboxylate CAS No. 126534-22-3

Ethyl 2-(diethylamino)-1,3-thiazole-4-carboxylate

Cat. No. B8762821
Key on ui cas rn: 126534-22-3
M. Wt: 228.31 g/mol
InChI Key: BLFQYRGPMLHTEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05616720

Procedure details

A solution of 0.972 g (7.36 mmol) of N,N-diethylthiourea and 1.02 ml (8.1 mmol) of ethyl bromopyruvate in 25 ml of acetone was treated with excess solid MgSO4 and heated at reflux for 1 h. The resulting mixture was filtered, and concentrated in vacuo. Silica gel chromatography using CHCl3 provided 2.36 g (38%) of the desired compound as an oil. Mass spectrum: (M+H)+ =229.
Quantity
0.972 g
Type
reactant
Reaction Step One
Quantity
1.02 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
38%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:7][CH3:8])[C:4]([NH2:6])=[S:5])[CH3:2].Br[CH2:10][C:11](=O)[C:12]([O:14][CH2:15][CH3:16])=[O:13].[O-]S([O-])(=O)=O.[Mg+2]>CC(C)=O>[CH2:1]([N:3]([C:4]1[S:5][CH:10]=[C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[N:6]=1)[CH2:7][CH3:8])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
0.972 g
Type
reactant
Smiles
C(C)N(C(=S)N)CC
Name
Quantity
1.02 mL
Type
reactant
Smiles
BrCC(C(=O)OCC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]
Name
Quantity
25 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CC)C=1SC=C(N1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.36 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 140.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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